4,6-Bis(benzylsulfanyl)-5-chloropyrimidine
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Overview
Description
4,6-Bis(benzylsulfanyl)-5-chloropyrimidine is a heterocyclic compound with the molecular formula C18H15ClN2S2 It is characterized by the presence of a pyrimidine ring substituted with benzylsulfanyl groups at the 4 and 6 positions and a chlorine atom at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(benzylsulfanyl)-5-chloropyrimidine typically involves the reaction of 4,6-dichloropyrimidine with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(benzylsulfanyl)-5-chloropyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5 position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzylsulfanyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones derived from the benzylsulfanyl groups.
Reduction: Dechlorinated pyrimidines or modified benzylsulfanyl derivatives.
Scientific Research Applications
4,6-Bis(benzylsulfanyl)-5-chloropyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4,6-Bis(benzylsulfanyl)-5-chloropyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
4,6-Bis(benzylsulfanyl)-5-chloropyrimidine can be compared with other similar compounds, such as:
4,6-Dichloropyrimidine: Lacks the benzylsulfanyl groups and has different reactivity and applications.
4,6-Bis(benzylsulfanyl)pyrimidine: Similar structure but without the chlorine atom, leading to different chemical properties and reactivity.
5-Chloro-4,6-dimethylpyrimidine: Contains methyl groups instead of benzylsulfanyl groups, resulting in different chemical behavior and applications
Conclusion
Its unique chemical structure allows it to undergo a range of chemical reactions, making it valuable for research and industrial purposes
Properties
CAS No. |
6303-53-3 |
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Molecular Formula |
C18H15ClN2S2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
4,6-bis(benzylsulfanyl)-5-chloropyrimidine |
InChI |
InChI=1S/C18H15ClN2S2/c19-16-17(22-11-14-7-3-1-4-8-14)20-13-21-18(16)23-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
InChI Key |
NLEZHNVZIWFZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=NC=N2)SCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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